Ido1-IN-5

Beschreibung

Role of Indoleamine 2,3-Dioxygenase 1 in Tumor-Mediated Tryptophan Catabolism and Immune Evasion

The enzymatic activity of indoleamine 2,3-dioxygenase 1 initiates the first rate-limiting step in tryptophan catabolism, converting this essential amino acid into N-formylkynurenine. This reaction depletes local tryptophan reserves while generating kynurenine pathway metabolites that directly inhibit effector T cell proliferation and promote regulatory T cell differentiation. Tumors exploit this mechanism by overexpressing indoleamine 2,3-dioxygenase 1, creating an immunosuppressive microenvironment that facilitates immune escape.

IDO1-IN-5 represents a structurally distinct class of indoleamine 2,3-dioxygenase 1 inhibitors that uniquely target the apoenzyme form lacking heme cofactors. Unlike conventional inhibitors such as epacadostat, which bind the heme-containing holoprotein, this compound exhibits preferential affinity for the heme-free conformation of indoleamine 2,3-dioxygenase 1. This novel binding mechanism suggests potential advantages in tumors exhibiting variable heme availability or expressing alternative heme-utilizing enzymes.

Table 1: Comparative Profile of Selected Indoleamine 2,3-Dioxygenase 1 Inhibitors

Rationale for Targeting Indoleamine 2,3-Dioxygenase 1 in Combination Immunotherapy Strategies

The immunometabolic effects of indoleamine 2,3-dioxygenase 1 inhibition create synergistic opportunities with checkpoint blockade therapies. By reversing tryptophan starvation and reducing kynurenine-mediated immunosuppression, this compound may potentiate the activity of anti-programmed cell death protein 1 therapies. Preclinical studies demonstrate that brain-penetrant inhibitors like this compound could address central nervous system tumors traditionally resistant to immunotherapy.

The unique targeting of apo-indoleamine 2,3-dioxygenase 1 by this compound provides complementary mechanisms to existing inhibitors. While heme-bound inhibitors primarily block enzymatic activity in fully assembled enzyme complexes, this compound may prevent heme incorporation during indoleamine 2,3-dioxygenase 1 maturation. This dual targeting approach could overcome resistance mechanisms mediated by heme availability or compensatory tryptophan 2,3-dioxygenase upregulation.

Eigenschaften

IUPAC Name |

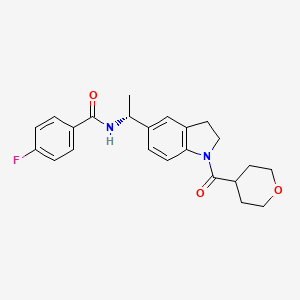

4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBWFWVVKLRSHS-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166616-75-5 | |

| Record name | LY-3381916 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T9596ILQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analyse Chemischer Reaktionen

IDO1-IN-5 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben unaufgeklärt. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, müssen noch vollständig charakterisiert werden.

Wissenschaftliche Forschungsanwendungen

Oncology Applications

Ido1-IN-5 has shown significant promise in various preclinical studies as an immunotherapeutic agent. The following table summarizes key findings related to its application in cancer treatment:

Case Studies in Cancer Research

- Preclinical Models of Melanoma : In studies involving melanoma models, this compound was administered alongside conventional therapies, leading to improved survival rates and reduced tumor burden compared to controls.

- Breast Cancer : Research indicated that this compound could restore T-cell activity in breast cancer models where IDO1 was upregulated, suggesting its utility in overcoming immune evasion.

Neuroprotective Applications

Recent studies have also explored the neuroprotective effects of IDO1 inhibition, particularly concerning neuroinflammation associated with Alzheimer’s disease:

Case Studies in Neuroprotection

- Alzheimer's Disease Models : In APP/PS1 transgenic mice, treatment with this compound demonstrated a significant reduction in cognitive decline and neuroinflammation markers.

- Neuronal Cell Cultures : Studies using rat primary neurons showed that this compound mitigated Aβ-induced cytotoxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Wirkmechanismus

IDO1-IN-5 likely exerts its effects by inhibiting IDO1 activity. The molecular targets and pathways involved are intricately linked to tryptophan metabolism and immune responses. Further studies are necessary to elucidate the precise mechanisms.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of IDO1 Inhibitors

Selectivity and Mechanism of Action

- This compound selectively inhibits apo-IDO1, avoiding interference with heme-bound IDO1, which may reduce off-target effects . This contrasts with IDO-IN-9 , which shows exceptional potency (IC50 = 0.0018 μM in cellular assays) but lacks reported data on heme-binding specificity .

- BMS-986242, another IDO1-selective inhibitor, is orally bioavailable, offering advantages in clinical dosing but with uncharacterized binding mechanisms .

- GNF-PF-3777 targets IDO2, an enzyme with overlapping but distinct roles in tryptophan metabolism, limiting direct comparison to IDO1-specific agents .

Pharmacokinetic and Clinical Relevance

- Brain Penetration : this compound and Indoximod (NLG-8189) both cross the blood-brain barrier, making them suitable for CNS tumors . However, Indoximod’s broader IDO inhibition may increase systemic toxicity.

- Potency : While this compound lacks published IC50 values, IDO-IN-9 ’s sub-micromolar activity suggests superior in vitro efficacy, though in vivo performance remains unvalidated .

Biologische Aktivität

Ido1-IN-5 is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan along the kynurenine pathway. This pathway plays a crucial role in immune regulation, particularly in cancer and autoimmune diseases. The inhibition of IDO1 has emerged as a promising therapeutic strategy for enhancing anti-tumor immunity and overcoming immune resistance in various cancers.

IDO1 catalyzes the first step in the degradation of tryptophan to kynurenine, leading to immunosuppressive effects that facilitate tumor growth and immune evasion. By inhibiting this enzyme, this compound aims to restore immune function and promote anti-tumor responses. The compound's mechanism involves:

- Depletion of Kynurenine : Reducing kynurenine levels can enhance T cell activation and proliferation.

- Restoration of Tryptophan Levels : Increasing tryptophan availability can improve immune responses.

- Modulation of Immune Microenvironment : Altering the tumor microenvironment from immunosuppressive to immunostimulatory.

Research Findings

Recent studies have demonstrated the biological activity of this compound through various experimental models:

- Cell Culture Studies : In vitro assays showed that this compound significantly reduced kynurenine production in IDO1-expressing cell lines, indicating effective inhibition of IDO1 enzymatic activity. The IC50 value for this compound was reported at approximately 0.45 µM, showcasing its potency as an IDO1 inhibitor .

- Animal Models : In vivo experiments using murine models demonstrated that treatment with this compound led to decreased tumor growth and improved survival rates compared to control groups. Specifically, mice treated with this compound exhibited enhanced T cell infiltration into tumors, correlating with increased anti-tumor activity .

Case Studies

Several case studies have highlighted the potential of IDO1 inhibitors, including this compound, in clinical settings:

- Combination Therapies : A notable study explored the efficacy of combining this compound with PD-1 inhibitors in non-small cell lung cancer (NSCLC) patients. The results indicated that patients with high kynurenine/tryptophan ratios responded better to combination therapy, suggesting that IDO inhibition may overcome resistance mechanisms associated with PD-1 blockade .

- Autoimmune Disease Models : In models of autoimmune diseases such as multiple sclerosis, this compound treatment resulted in reduced disease severity and improved clinical outcomes, further emphasizing its role in modulating immune responses beyond cancer .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. How can researchers balance mechanistic depth and translational relevance when designing this compound studies?

- Methodological Answer :

- Dual-Phase Design : Combine hypothesis-driven in vitro mechanistic studies with patient-derived xenograft (PDX) models for translational validation.

- Biomarker-Driven Cohorts : Stratify preclinical models by IDO1 expression levels or genetic polymorphisms to mirror clinical heterogeneity .

Tables for Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.